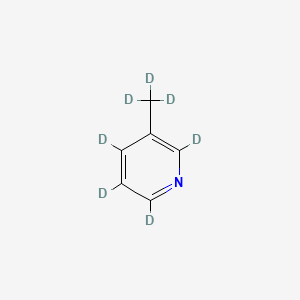

3-Methylpyridine-d7

Beschreibung

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the replacement of specific atoms in a molecule with their isotopes to track the molecule's journey through a chemical reaction or metabolic pathway. wikipedia.org This method is invaluable for understanding reaction mechanisms and interactions. wikipedia.org The isotopes can be either stable or radioactive. wikipedia.org The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone of modern research, offering a way to trace molecular dynamics without the complications of radioactivity. symeres.commetwarebio.com

Deuterium, a stable isotope of hydrogen, is frequently used for this purpose. clearsynth.com The key principle behind isotopic labeling is that the labeled molecule is chemically identical to its unlabeled counterpart but possesses a different molecular weight. criver.com This difference in mass allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com In mass spectrometry, the mass difference provides a clear signal to distinguish the labeled compound from other substances. wikipedia.org In NMR, deuterium labeling can simplify complex spectra and provide structural information. nmrtubes.comtcichemicals.com

One of the most significant applications of isotopic labeling is the use of deuterated compounds as internal standards in quantitative analysis. clearsynth.com These standards are added to a sample in a known quantity to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurements. clearsynth.comscioninstruments.com This is particularly crucial in complex matrices, such as those found in pharmaceutical, environmental, and biochemical research. clearsynth.com

Research Landscape of Deuterated Pyridine (B92270) Compounds

Deuterated pyridine compounds, a specific class of isotopically labeled molecules, have garnered significant attention in the scientific community. Pyridine and its derivatives are fundamental structures in many biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The introduction of deuterium into the pyridine ring or its substituents offers a powerful tool for various research applications.

The market for deuterated compounds is experiencing substantial growth, driven by increasing research and development in pharmaceuticals, biotechnology, and material science. marketresearchintellect.com As of 2023, over 30 deuterated drug candidates were in clinical development, and the demand for deuterated solvents for NMR spectroscopy remains high. marketgrowthreports.com This trend highlights the expanding role of deuterated compounds, including pyridines, in both academic and industrial research.

Recent research has focused on developing efficient and selective methods for the deuteration of pyridines. researchgate.netmdpi.com These advancements are crucial for synthesizing a wider range of deuterated pyridines for various applications. For instance, deuterated pyridines are used as solvents in NMR spectroscopy to avoid interference from proton signals. nmrtubes.comtcichemicals.com They also serve as essential internal standards in mass spectrometry-based analyses for accurate quantification. scbt.comwisdomlib.org Furthermore, the study of deuterated pyridines contributes to a deeper understanding of isotopic effects on the physical and chemical properties of materials. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conclusion

3-Methylpyridine-d7 is a specialized chemical compound with significant utility in modern scientific research. Its primary role as an internal standard in quantitative analysis, particularly in mass spectrometry, underscores the importance of isotopic labeling for achieving accurate and reliable results. The broader context of the growing market for deuterated compounds and the continuous development of new synthetic methods for their preparation suggest that the applications of this compound and other deuterated pyridines will continue to expand, facilitating new discoveries in environmental science, drug development, and materials research.

Kinetic and Mechanistic Studies Utilizing 3 Methylpyridine D7

Primary Kinetic Isotope Effects (KIE) in Deuterated Pyridine (B92270) Reactions

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. slideshare.netwikipedia.org For reactions involving 3-Methylpyridine-d7, a primary KIE would be expected if a C-D bond, either on the aromatic ring or the methyl group, is cleaved during this critical step. The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), provides evidence for the degree of bond breaking in the transition state. princeton.edunih.gov

In studies of related deuterated pyridines (e.g., pyridine-d5), primary KIEs have been instrumental in elucidating reaction mechanisms. For instance, in phosphoryl transfer reactions, the observation of a primary KIE (kH/kD > 1) when using deuterated pyridine (C₅D₅N) suggests that the deprotonation of the pyridine is involved in the rate-determining step, likely through hydrogen bonding in the transition state. jmest.org Similarly, in the reactions of Y-O-Aryl phenylphosphonochloridothioates with deuterated pyridines, observed kH/kD values greater than 1 point to a concerted mechanism where the pyridine acts as a nucleophile. researchgate.net

These findings establish a framework for interpreting results from studies with this compound. A significant primary KIE would indicate that C-H(D) bond activation is a rate-limiting feature of the reaction. nih.gov

Table 1: Representative Primary Kinetic Isotope Effects in Deuterated Pyridine Reactions This table presents data from studies on pyridine-d5, which serves as a model for the effects that would be investigated using this compound.

| Reactant System | Deuterated Nucleophile | kH/kD Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Aminolysis of R1R2P(=S)Cl | Pyridine-d5 (C₅D₅N) | 1.28 - 1.35 | Partial deprotonation of pyridine in the rate-determining step. | jmest.org |

| Pyridinolysis of Y-O-Aryl Phenylphosphonochloridothioates | Pyridine-d5 (C₅D₅N) | > 1 | Proceeds via a concerted mechanism. | researchgate.net |

Secondary Kinetic Isotope Effects (KIE) and Stereoelectronic Influences

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.eduwikipedia.org These effects, though smaller than primary KIEs, provide valuable information about changes in the local environment of the isotope between the reactant and the transition state. libretexts.org For this compound, deuteration at the methyl group and on the ring can lead to observable secondary KIEs.

These effects are often categorized based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when the isotope is attached to the reaction center. A change in hybridization at this center from sp² (in the pyridine ring) to sp³ (in a transition state or intermediate) typically results in an inverse KIE (kH/kD < 1), because the C-D bending vibrations become stiffer in the transition state.

β-Secondary KIEs: Involve isotopic substitution at a position adjacent to the reaction center. These effects are often attributed to hyperconjugation, where electron density from a σ-bond (like a C-H or C-D bond) is donated to an adjacent empty or partially filled p-orbital in the transition state. libretexts.org Since a C-H bond is a better hyperconjugative donor than a C-D bond, a normal KIE (kH/kD > 1) is typically observed.

Stereoelectronic effects, which describe how orbital overlap influences chemical properties, are also probed by isotopic substitution. nih.govmsu.edu In reactions involving coordination to the nitrogen of this compound, the deuterated methyl group and ring atoms can subtly influence the geometry and stability of the transition state, affecting reaction rates and stereochemical outcomes. acs.org For example, the slightly smaller steric demand of a C-D bond compared to a C-H bond can influence the preferred orientation of the molecule in an enzyme's active site or on a catalyst's surface. princeton.edu

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling and Tracer Studies

Beyond influencing reaction rates, the deuterium in this compound serves as an excellent isotopic label for elucidating reaction mechanisms. acs.orgnumberanalytics.com Because deuterium has a distinct mass from protium (B1232500), its position and fate within product molecules can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This tracer capability is invaluable for:

Mapping Reaction Pathways: By synthesizing reactants with this compound as a component, chemists can follow the deuterated fragment through a multi-step reaction sequence, confirming proposed intermediates and ruling out alternative pathways. chemistrydocs.com

Investigating Rearrangements: In reactions where molecular rearrangements are possible, the final position of the deuterium label provides unambiguous evidence for the migration of specific atoms or groups.

Studying H/D Exchange: The compound can be used in studies to determine the lability of specific hydrogen atoms in a molecule by monitoring their exchange with deuterium from a source like D₂O, often with the aid of a catalyst. researchgate.net

For instance, the reduction of a deuterated pyridine to a deuterated piperidine (B6355638) can provide stereochemical information about the addition of hydrogen (or deuterium) atoms across the ring. d-nb.info Such studies are crucial for understanding catalytic hydrogenation mechanisms and for the synthesis of complex, isotopically labeled molecules for pharmaceutical research. acs.org

Transition State Characterization through Isotopic Perturbation

The magnitude of the KIE provides direct insight into the structure and bonding of the transition state (TS). jmest.orgnih.gov By applying the principles of isotopic perturbation to reactions involving this compound, researchers can infer key characteristics of the highest-energy point along the reaction coordinate.

Table 2: Interpretation of KIE Values for Transition State Analysis

| Observed KIE (kH/kD) | Type | General Interpretation of Transition State | Reference |

|---|---|---|---|

| Large Normal (>2) | Primary | Indicates a symmetric, linear transfer of the hydrogen/deuterium atom in the TS where the bond is significantly broken. | princeton.eduslideshare.net |

| Small Normal (1-2) | Primary or Secondary | Suggests an "early" or "late" TS (asymmetric) for primary effects, or hyperconjugative stabilization for secondary effects. | libretexts.orgjmest.org |

| Inverse (<1) | Secondary | Often indicates an increase in steric crowding or a change in hybridization from sp² to sp³ at the labeled position in the TS. | wikipedia.orgresearchgate.net |

| No Effect (≈1) | - | The labeled position is not involved in the rate-determining step, or opposing effects cancel out. | snnu.edu.cn |

Computational studies, often used in conjunction with experimental KIE measurements, can model the vibrational frequencies of both the ground state and various proposed transition state structures for both the protiated and deuterated species. nih.govscirp.org The calculated KIE can then be compared to the experimental value to validate a proposed TS structure. For example, calculations on the related 2-amino-3-methylpyridine (B33374) have been used to determine the activation energy and geometry for proton transfer and nitrogen inversion, demonstrating the power of combining theoretical and experimental approaches to characterize transition states. nih.gov The use of this compound in such studies provides a precise experimental benchmark for these computational models.

Computational and Theoretical Investigations of 3 Methylpyridine D7

Density Functional Theory (DFT) Calculations for Deuterated Pyridine (B92270) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyridine derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For deuterated systems such as 3-Methylpyridine-d7, DFT methods are instrumental in predicting how isotopic substitution influences molecular properties. researchgate.net Calculations are typically performed using specific functionals, like the widely used B3LYP, in combination with basis sets such as 6-31G(d,p) or 6-311++G**, to optimize the molecular geometry and calculate various parameters. nih.govresearchgate.net

DFT calculations are highly effective in predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. For this compound, this involves computing the harmonic and often anharmonic vibrational frequencies and the NMR chemical shifts. researchgate.net The substitution of hydrogen with deuterium (B1214612) leads to significant and predictable shifts in the vibrational spectra. Specifically, the C-D stretching and bending vibrations occur at lower frequencies than their C-H counterparts due to the heavier mass of deuterium.

Theoretical calculations allow for a detailed assignment of each vibrational mode. researchgate.net For instance, in a typical methylpyridine, C-H stretching vibrations of the pyridine ring are observed in the 3090–3020 cm⁻¹ range, while methyl group stretches appear around 2980-2920 cm⁻¹. researchgate.netmdpi.com Upon deuteration in this compound, these modes would be expected to shift to significantly lower wavenumbers. DFT calculations can predict these shifts with high accuracy, which can then be validated against experimental FT-IR and FT-Raman spectra. dergipark.org.tr The correlation between the calculated (scaled) and experimental frequencies is often linear, confirming the accuracy of the theoretical model. dergipark.org.tr

Similarly, DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr While the primary effect of deuteration is the disappearance of proton signals from the deuterated positions, secondary isotope effects can cause subtle shifts in the remaining NMR signals, which can also be modeled.

Table 1: Representative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Methylpyridine System

This table illustrates the typical agreement between experimental data and theoretical predictions for pyridine derivatives, forming a basis for the validation of calculations on deuterated analogues like this compound.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP) |

| Pyridine Ring C-H Stretch | 3091 | 3042 |

| Methyl Group Asymmetric Stretch (ν_as(CH₃)) | 2981 | 2980 |

| Methyl Group Symmetric Stretch (ν_s(CH₃)) | 2932 | 2914 |

| Pyridine Ring Breathing | 995 | 990 |

| C-Cl Stretch (in a chloro-pyridine derivative) | 424 | 420 |

Note: Data is representative of typical pyridine derivatives to illustrate the methodology. mdpi.comdergipark.org.tr

DFT calculations provide deep insights into the electronic structure of this compound, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netmtu.edu The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. mtu.edu

Isotopic substitution from hydrogen to deuterium does not alter the potential energy surface of the molecule but does change the vibrational energy levels. This is due to the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The C-D bond has a lower ZPVE than a C-H bond. libretexts.org This difference can lead to subtle but measurable secondary isotope effects on molecular geometry. For example, the average C-D bond length is slightly shorter than the average C-H bond length. These small geometric changes can, in turn, influence the electronic properties of the molecule. Studies on methyl-d3-pyridines have provided evidence that the deuterated methyl group (CD₃) has a smaller steric requirement than a standard methyl group (CH₃), an effect rooted in the different vibrational amplitudes of C-H versus C-D bonds. acs.org

Prediction and Validation of Spectroscopic Parameters (NMR, Vibrational)

Quantum Chemical Modeling of Reaction Pathways and Intermediates

Quantum chemical modeling is essential for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and reaction intermediates, and the calculation of activation energies. muni.czrsc.org A classic reaction involving pyridines is the Menshutkin reaction, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide. acs.org

By modeling the reaction of this compound with an alkyl iodide, for instance, computational chemists can calculate the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated isotopologue to the deuterated one (kH/kD). acs.org Secondary KIEs in such reactions, where the isotopic substitution is not at the bond being broken or formed, can reveal crucial details about the transition state structure. acs.org For example, a KIE value different from unity for the reaction of 3-methyl-d3-pyridine (B576809) indicates that the vibrational frequencies of the methyl group are different in the reactant and the transition state, providing clues about steric or hyperconjugative effects.

Theoretical Approaches to Understanding Isotopic Effects (e.g., Zero-Point Energy Contributions)

The primary origin of most kinetic and equilibrium isotope effects is the difference in zero-point vibrational energy (ZPVE) between isotopologues. libretexts.org The ZPVE is the lowest possible energy a quantum mechanical system can possess and is dependent on the vibrational frequency, which in turn depends on the reduced mass of the vibrating atoms. libretexts.org

Because deuterium is twice as heavy as hydrogen, the vibrational frequency of a C-D bond is lower than that of a C-H bond. Consequently, the ZPVE of a C-D bond is lower. libretexts.org This is illustrated by the Morse potential curve, which shows that a molecule with a C-D bond sits (B43327) lower on the potential energy well than the same molecule with a C-H bond. libretexts.org This results in a higher bond dissociation energy for the C-D bond compared to the C-H bond.

In this compound, all seven C-H bonds are replaced by C-D bonds, leading to a significant lowering of the molecule's total ZPVE. This difference in ZPE is the foundation for explaining various phenomena:

Kinetic Isotope Effects : If a C-D bond is broken in the rate-determining step of a reaction, the reaction will be slower than for the C-H analogue because more energy is required to reach the transition state from the lower ZPVE of the C-D bond.

Local Vibrational Mode Theory Applications in Deuterated Systems

While normal vibrational modes, as calculated in standard frequency analyses, are delocalized over many atoms, the local vibrational mode theory, developed by Konkoli and Cremer, offers a more direct probe of individual chemical bond strengths. mqm2022.org This theory allows for the decomposition of the delocalized normal modes into contributions from localized bond stretching, bending, and torsional motions. mqm2022.org

The key output of this analysis is the local stretching force constant for each bond, which serves as a quantitative and unambiguous measure of the intrinsic bond strength. mqm2022.org Applying this theory to this compound would enable researchers to:

Determine the intrinsic bond strength of each specific C-D bond in the molecule (both on the aromatic ring and in the methyl group).

Compare these strengths directly to the C-H bonds in non-deuterated 3-methylpyridine (B133936) to precisely quantify the electronic effect of isotopic substitution on bonding.

Analyze how the strengths of the C-C and C-N bonds within the pyridine ring are affected by the deuteration of the attached methyl group and the ring itself.

This approach moves beyond the simple observation of frequency shifts to provide a deeper, physically meaningful interpretation of the vibrational spectrum and the nature of chemical bonding in deuterated molecules. mqm2022.org

Applications in Specialized Chemical Research Fields

Role of 3-Methylpyridine-d7 in the Synthesis of Complex Labeled Molecules

Deuterium-labeled compounds are of significant interest in medicinal chemistry and mechanistic organic chemistry. portico.orgbeilstein-journals.org The synthesis of complex molecules containing deuterium (B1214612) at specific positions allows researchers to probe reaction mechanisms and study metabolic pathways. acs.orgnih.gov While direct synthesis methods for this compound are specific, the general strategies for creating deuterated pyridines illustrate its potential role as a building block.

Methodologies for deuterium incorporation into pyridine (B92270) rings often involve H/D exchange reactions. researchgate.net For instance, an efficient method for synthesizing 7-deuteropyrazolo[1,5-a]pyridine derivatives uses an α-H/D exchange of 1-aminopyridinium cations in basic deuterium oxide (D₂O), followed by cycloaddition reactions. beilstein-journals.orgresearchgate.net This highlights how a deuterated pyridine precursor can be integrated into a more complex heterocyclic system.

Similarly, methods have been developed for synthesizing deuterated vinyl pyridine monomers. google.com These processes can involve the deuteration of an acyl pyridine in the presence of a metal catalyst and D₂O, followed by reduction and dehydration steps. google.com By carefully selecting catalysts and reaction conditions, it is possible to produce vinylpyridines where the pyridine ring is fully or partially deuterated. google.com In this context, a pre-synthesized building block like this compound could be invaluable, offering a starting point for constructing more elaborate deuterated molecules, thereby avoiding potentially harsh or non-selective deuteration steps later in a synthetic sequence.

Research Findings:

H/D Exchange: N-aminopyridinium salts can undergo rapid H/D exchange at the α-position of the pyridine ring in a basic D₂O solution. beilstein-journals.org This deuterated intermediate can then react with acetylenes or nitriles to form more complex labeled heterocyclic compounds like pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. beilstein-journals.orgresearchgate.net

Catalytic Deuteration: Acyl pyridines can be deuterated using a metal catalyst active for hydrogen exchange in D₂O. google.com The resulting labeled compound can be further modified, for example, by reducing the acyl group and dehydrating the subsequent alcohol to form a deuterated vinyl pyridine. google.com

Building Block Potential: The use of isotopically labeled starting materials is a key strategy in the synthesis of complex labeled compounds, including pharmaceuticals and their metabolites. acs.orgcerilliant.com this compound can serve as such a starting material for multi-step syntheses where maintaining the isotopic label is crucial.

Methodological Development in Analytical Chemistry as an Internal Standard

One of the most prominent applications of this compound is as an internal standard (IS) in quantitative analytical chemistry, particularly in methods utilizing mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comudspub.com

An internal standard is a substance with properties similar to the analyte of interest that is added in a known quantity to all samples, including calibrators and controls, before sample processing. fda.gov Its purpose is to correct for the potential loss of analyte during sample preparation and for variations in instrument response. cerilliant.comfda.gov The final concentration of the analyte is determined by comparing the ratio of the analyte's signal to the internal standard's signal. scioninstruments.com

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry. scioninstruments.com They are nearly identical to their non-labeled counterparts (the analyte) in terms of chemical and physical properties, including retention time in chromatography and ionization efficiency in the mass spectrometer. scioninstruments.comscioninstruments.com However, they are easily distinguishable due to their higher mass-to-charge ratio (m/z). scioninstruments.com This co-elution and similar behavior effectively compensate for matrix effects—where other components in a complex sample can suppress or enhance the analyte signal—and variations in extraction, injection, and ionization, leading to improved accuracy and precision. cerilliant.comclearsynth.com

Detailed Research Findings:

Improved Accuracy and Precision: The use of an internal standard is a powerful tool for minimizing both random and systematic errors during analysis, which improves the precision of results. scioninstruments.com Isotope dilution mass spectrometry (IDMS), which employs stable isotope-labeled standards, yields results of high precision and accuracy. researchgate.net

Correction for Matrix Effects: Mass spectrometry analysis can be affected by the sample's composition, leading to matrix effects that alter ionization efficiency. scioninstruments.com A stable isotope-labeled internal standard experiences the same matrix effects as the analyte, allowing for reliable correction and more accurate quantitation. scioninstruments.comclearsynth.com

Compensation for Variability: Internal standards correct for variability introduced during sample processing, extraction, injection, and analysis by the instrument. cerilliant.comfda.gov This is particularly crucial in the analysis of complex environmental or biological samples. researchgate.net

Table 1: Advantages of Using this compound as an Internal Standard

| Feature | Benefit in Analytical Methodology | Source(s) |

|---|---|---|

| Identical Retention Time | Co-elutes with the non-labeled analyte (3-methylpyridine), ensuring both are subjected to the same conditions at the same time. | scioninstruments.com |

| Similar Ionization Efficiency | Experiences the same ionization suppression or enhancement (matrix effects) as the analyte, allowing for accurate correction. | cerilliant.comscioninstruments.com |

| Distinct Mass Signal | Easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer. | scioninstruments.com |

| Correction for Sample Loss | Any loss during sample preparation (e.g., extraction, evaporation) affects both the analyte and the standard equally, preserving their ratio. | fda.govresearchgate.net |

| Improved Method Robustness | Increases the reliability and reproducibility of the analytical method, reducing the need for repeat measurements. | scioninstruments.comclearsynth.com |

Investigation of Solvent Isotope Effects in Chemical Systems

The substitution of hydrogen with deuterium in a solvent molecule can lead to observable changes in the rates and equilibria of chemical reactions, a phenomenon known as the solvent isotope effect (SIE). researchgate.net Deuterated solvents, including deuterated pyridine derivatives, are used to study these effects and gain insight into reaction mechanisms, particularly those involving proton transfer in the rate-determining step. researchgate.netunam.mx

When this compound is used as a solvent or co-solvent, its properties differ slightly from its protium (B1232500) counterpart. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. unam.mx This can influence the solvation of reactants, transition states, and products, thereby altering the energy landscape of a reaction. For example, a study investigating the formation of ordered structures in a mixture of water, 3-methylpyridine (B133936), and a salt utilized this compound and D₂O to probe the distribution of the components and understand the driving forces behind the self-assembly. mlfinfo.jp

Furthermore, deuterated solvents are fundamental in Nuclear Magnetic Resonance (NMR) spectroscopy. scribd.com While the primary purpose is to avoid large interfering signals from the solvent's protons, the choice of deuterated solvent can also influence the chemical shifts of the solute's protons. thieme-connect.de This solvent effect arises from interactions like hydrogen bonding and changes in the local magnetic environment, and comparing spectra in different deuterated solvents can provide structural information. researchgate.netthieme-connect.de Studies on platinum complexes with 4-methylpyridine (B42270) in acetone-d6 (B32918) and DMF-d7 have been conducted to monitor reaction dynamics. journals.co.za

Deuterium Labeling for Environmental Fate and Transport Studies (Methodological Focus)

Understanding the environmental fate and transport of organic pollutants is critical for assessing their impact. researchgate.net Isotope labeling is a key technique in these studies, allowing scientists to trace the movement and transformation of specific compounds in complex environmental systems like soil and water. mdpi.comresearchgate.net

Methodologically, a known quantity of a deuterium-labeled compound such as this compound is introduced into an environmental matrix (e.g., a soil or water sample). mdpi.com Because the labeled compound is chemically identical to the unlabeled pollutant, it follows the same degradation, sorption, and transport pathways. researchgate.net However, its isotopic signature allows it to be distinguished from any pre-existing background of the pollutant and tracked with high sensitivity using mass spectrometry. mdpi.com

This approach, known as compound-specific isotope analysis (CSIA), can elucidate transformation mechanisms by tracking the changes in the isotopic composition of the pollutant over time. mdpi.com For example, if a reaction involves the breaking of a C-H bond, the reaction will proceed more slowly for the deuterated compound (a kinetic isotope effect), providing evidence for that specific degradation pathway. unam.mxnih.gov Using labeled compounds is essential for determining key environmental parameters like degradation rates, the formation of bound residues, and mineralization to CO₂. researchgate.net

Table 2: Methodological Applications of Deuterium Labeling in Environmental Studies

| Methodological Application | Description | Source(s) |

|---|---|---|

| Source Tracking | Isotope ratios can help identify the origin of a pollutant in the environment. | mdpi.com |

| Pathway Elucidation | Labeled compounds are used to trace the transformation of parent compounds into various metabolites and degradation products. | researchgate.netmdpi.com |

| Quantification of Degradation | Allows for precise measurement of dissipation rates (half-lives) in different matrices like soil and water. | researchgate.net |

| Kinetic Isotope Effect (KIE) Studies | Comparing the degradation rates of labeled and unlabeled compounds helps to determine the rate-limiting steps and mechanisms of degradation reactions. | unam.mxnih.gov |

| Bound Residue Analysis | Helps quantify the fraction of a pollutant that becomes irreversibly bound to soil or sediment particles. | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylpyridine-d7, and how is deuteration efficiency quantified?

- Answer : this compound is typically synthesized via catalytic deuteration of 3-methylpyridine using deuterium gas (D₂) in the presence of transition metal catalysts (e.g., platinum or palladium). Isotopic purity (>98 atom% D) is achieved through iterative purification steps, such as fractional distillation or preparative chromatography. Deuteration efficiency is quantified using nuclear magnetic resonance (¹H/²H NMR) to assess residual proton signals or mass spectrometry (MS) to measure isotopic abundance .

Q. How is this compound characterized in terms of structural and isotopic purity?

- Answer : Structural confirmation relies on spectral techniques:

- NMR : ¹³C and ²H NMR verify deuteration at the methyl and pyridine ring positions.

- Mass Spectrometry : High-resolution MS confirms molecular weight (100.16 g/mol) and isotopic distribution.

- FT-IR/Raman : Detect vibrational modes unique to deuterated bonds (e.g., C-D stretching at ~2100 cm⁻¹).

Isotopic purity is validated via integration of residual ¹H signals in NMR or isotopic peak ratios in MS .

Advanced Research Questions

Q. How can researchers optimize the deuteration efficiency of this compound to achieve >98 atom% D?

- Answer : Optimization strategies include:

- Catalyst Selection : Palladium-on-carbon (Pd/C) under deuterium gas shows higher deuteration rates compared to platinum .

- Reaction Conditions : Elevated temperatures (80–120°C) and prolonged reaction times (48–72 hours) enhance deuteration of sterically hindered positions.

- Purification : Post-synthetic purification via preparative HPLC or recrystallization removes protonated impurities.

Contamination risks (e.g., solvent exchange) must be minimized to maintain isotopic integrity .

Q. How should researchers address contradictions between theoretical and experimental spectral data for this compound?

- Answer : Discrepancies (e.g., unexpected chemical shifts in NMR) require:

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for ²H NMR chemical shifts).

- Spectral Deconvolution : Use software tools to resolve overlapping peaks in complex spectra.

- Literature Benchmarking : Reference deuterated analogs (e.g., pyridine-d₅) to identify systemic errors in instrumentation or sample preparation .

Q. What strategies ensure reproducibility in biological studies using this compound as a tracer or inhibitor?

- Answer : Key methodologies include:

- Standardized Protocols : Pre-treat deuterated compounds with deuterium-depleted solvents to avoid isotopic dilution.

- Biological Controls : Use protonated 3-methylpyridine as a negative control to isolate isotope effects.

- Data Reporting : Adhere to guidelines for spectral data (e.g., NMR acquisition parameters) and biological assays (e.g., IC₅₀ values with error margins) to enable cross-study comparisons .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting biological activity results arise (e.g., inconsistent enzyme inhibition), employ mixed-methods approaches:

- Literature Integration : Prioritize primary sources (e.g., synthesis protocols from journals like Medicinal Chemistry Research) over vendor catalogs for methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.